molecular formula C16H31NO2S2Sn B596540 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole CAS No. 1245816-14-1

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole

Cat. No.: B596540
CAS No.: 1245816-14-1
M. Wt: 452.259
InChI Key: QVPQZKBRXRVABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methylsulfonyl group at the 2-position and a tributylstannyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole ring. One common method is the Stille coupling reaction, where a thiazole derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium or copper catalysts often used to facilitate the reaction.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the tributylstannyl group might be replaced by an aryl or alkyl group, resulting in a new thiazole derivative.

Scientific Research Applications

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl and methylsulfonyl groups. The tributylstannyl group can act as a leaving group in substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction. These properties make the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is unique due to the combination of the tributylstannyl and methylsulfonyl groups on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPQZKBRXRVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676721
Record name 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-14-1
Record name 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.